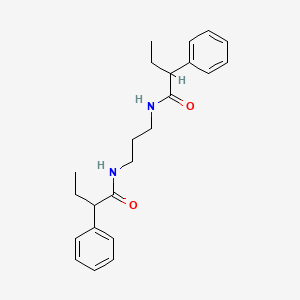
N,N'-1,3-propanediylbis(2-phenylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,3-propanediylbis(2-phenylbutanamide), also known as PPBA, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of pharmacology and drug discovery. PPBA is a chiral compound that exists in two enantiomeric forms, (R)-PPBA and (S)-PPBA.
Mechanism of Action
The exact mechanism of action of N,N'-1,3-propanediylbis(2-phenylbutanamide) is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N,N'-1,3-propanediylbis(2-phenylbutanamide) increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N,N'-1,3-propanediylbis(2-phenylbutanamide) has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, N,N'-1,3-propanediylbis(2-phenylbutanamide) has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. This can complicate experiments that require the use of a specific enantiomer. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of N,N'-1,3-propanediylbis(2-phenylbutanamide). One direction is the investigation of its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the study of its mechanism of action, which is not fully understood. Further research is also needed to determine the optimal dosage and administration of N,N'-1,3-propanediylbis(2-phenylbutanamide) for therapeutic use. Finally, the development of new synthesis methods for N,N'-1,3-propanediylbis(2-phenylbutanamide) could improve its availability and reduce its cost.
Synthesis Methods
N,N'-1,3-propanediylbis(2-phenylbutanamide) can be synthesized through a multistep process involving the reaction of 2-phenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-propanediamine. The product obtained is then treated with acetic anhydride to yield N,N'-1,3-propanediylbis(2-phenylbutanamide). The overall yield of the synthesis process is around 40%.
Scientific Research Applications
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been investigated for its potential use as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-phenyl-N-[3-(2-phenylbutanoylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-20(18-12-7-5-8-13-18)22(26)24-16-11-17-25-23(27)21(4-2)19-14-9-6-10-15-19/h5-10,12-15,20-21H,3-4,11,16-17H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWQFUDYSZEKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCNC(=O)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

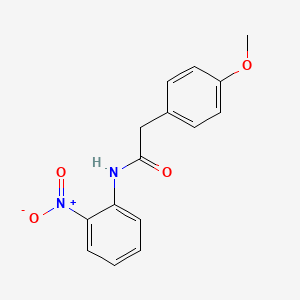


![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
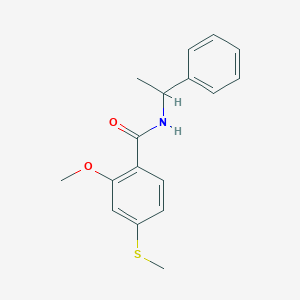
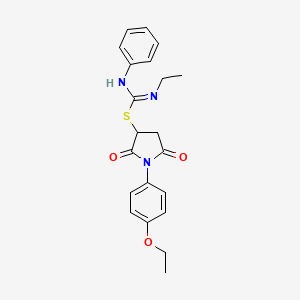
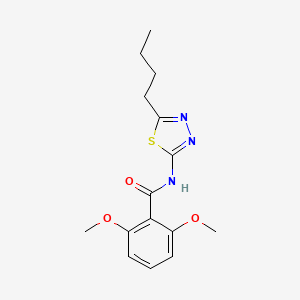
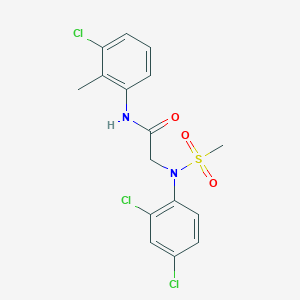
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)